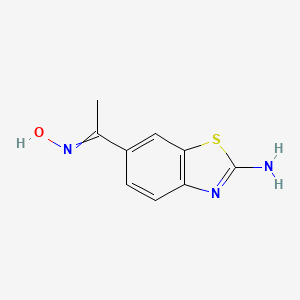![molecular formula C11H11ClN2O B11820811 N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)
N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine is a compound with the molecular formula C11H11ClN2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles play a crucial role in cell biology and have various biologically vital properties .
Méthodes De Préparation
The synthesis of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves the reaction of 6-chloro-1-methyl-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction typically occurs in the presence of a base such as sodium acetate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the indole ring, to form various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N-[1-(6-chloro-1-methyl-1H-indol-3-yl)ethylidene]hydroxylamine can be compared with other indole derivatives such as:
- N-(1-methyl-1H-indol-3-yl)methylamine
- 6-chloro-1-methyl-1H-indole-3-carbaldehyde
- N-(6-chloro-1-methyl-1H-indol-3-yl)acetamide
These compounds share similar indole structures but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of a hydroxylamine group and a chloro-substituted indole ring, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11ClN2O |
|---|---|
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
N-[1-(6-chloro-1-methylindol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11ClN2O/c1-7(13-15)10-6-14(2)11-5-8(12)3-4-9(10)11/h3-6,15H,1-2H3 |
Clé InChI |
SCIULEACWTTXID-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CN(C2=C1C=CC(=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11820740.png)
![(S)-Benzyl 2-amino-4-isopropyl-4-methyl-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B11820747.png)




![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)

![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)



